

Application Notes & Protocols: Development of Bioactive Compounds from 1,2-Dimethylindoline-5-carbaldehyde

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Compound of Interest

Compound Name:	1,2-Dimethylindoline-5-carbaldehyde
CAS No.:	887690-37-1
Cat. No.:	B1310000

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Introduction: The Untapped Potential of the Indoline Scaffold

The indoline nucleus, a saturated analog of indole, represents a privileged scaffold in medicinal chemistry. Its three-dimensional structure and hydrogen bonding capabilities allow for specific and high-affinity interactions with a variety of biological targets.[1] This has led to the development of indoline-containing drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and cardiovascular agents.[1] The introduction of a carbaldehyde group at the 5-position of the 1,2-dimethylindoline core, creating **1,2-Dimethylindoline-5-carbaldehyde**, provides a versatile chemical handle for the synthesis of a diverse library of novel bioactive compounds.[2] The aldehyde functionality is highly reactive and can participate in a myriad of chemical transformations, including nucleophilic additions and condensation reactions, allowing for the facile introduction of various pharmacophores.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and biological evaluation of novel bioactive compounds derived from **1,2-Dimethylindoline-5-carbaldehyde**. The protocols outlined herein are designed to be robust and adaptable, enabling the exploration of new chemical space and the discovery of next-generation therapeutics.

PART 1: Synthetic Strategies for Derivatization

The reactivity of the aldehyde group in **1,2-Dimethylindoline-5-carbaldehyde** is the cornerstone of its synthetic utility. The following protocols detail key reactions for generating a library of diverse derivatives.

Protocol 1.1: Reductive Amination for the Synthesis of Novel Amines

Rationale: Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction introduces a secondary or tertiary amine, a common functional group in many biologically active molecules, by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent.

Step-by-Step Protocol:

- **Reaction Setup:** In a round-bottom flask, dissolve **1,2-Dimethylindoline-5-carbaldehyde** (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
- **Amine Addition:** Add the desired primary or secondary amine (1.1 equivalents) to the solution.
- **Acid Catalyst (Optional):** For less reactive amines, a catalytic amount of a weak acid like acetic acid can be added to facilitate imine formation.
- **Stirring:** Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
- **Reducing Agent Addition:** Cool the reaction mixture in an ice bath and add a mild reducing agent such as sodium borohydride (NaBH_4) or sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise.

- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

Expected Outcome: A diverse library of N-substituted aminomethyl indolines with potential applications as receptor antagonists or enzyme inhibitors.[3]

Protocol 1.2: Wittig Reaction for the Synthesis of Alkenyl Derivatives

Rationale: The Wittig reaction is a classic and reliable method for the synthesis of alkenes from aldehydes and ketones. This reaction allows for the introduction of a carbon-carbon double bond, a key structural feature in many natural products and synthetic drugs.

Step-by-Step Protocol:

- **Ylide Preparation:** In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the desired phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
- **Base Addition:** Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 equivalents) dropwise. The formation of the colored ylide indicates a successful reaction.
- **Aldehyde Addition:** While maintaining the temperature at 0 °C, add a solution of **1,2-Dimethylindoline-5-carbaldehyde** (1 equivalent) in anhydrous THF dropwise to the ylide solution.
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

- Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purification: Purify the crude product by column chromatography on silica gel.

Expected Outcome: A series of 5-alkenyl-1,2-dimethylindoline derivatives. The geometry of the resulting double bond (E/Z) will depend on the nature of the ylide used (stabilized vs. non-stabilized).

Protocol 1.3: Knoevenagel Condensation for the Synthesis of α,β -Unsaturated Compounds

Rationale: The Knoevenagel condensation is a modification of the aldol condensation that involves the reaction of an aldehyde or ketone with a compound containing an active methylene group in the presence of a weak base. This reaction is particularly useful for synthesizing α,β -unsaturated systems, which are important pharmacophores in their own right and can serve as versatile intermediates for further functionalization.

Step-by-Step Protocol:

- Reaction Setup: To a solution of **1,2-Dimethylindoline-5-carbaldehyde** (1 equivalent) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 equivalents) in a suitable solvent like ethanol or toluene, add a catalytic amount of a weak base such as piperidine or pyridine.
- Reaction Progression: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.
- Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
- Purification: Recrystallize the crude product from a suitable solvent or purify by column chromatography.

Expected Outcome: A variety of α,β -unsaturated compounds with extended conjugation, which may exhibit interesting photophysical or biological properties.

PART 2: Biological Evaluation of Synthesized Compounds

Following the successful synthesis and purification of novel **1,2-Dimethylindoline-5-carbaldehyde** derivatives, the next critical step is to assess their biological activity. Based on the known pharmacological profiles of indoline-containing compounds, the following assays are recommended for initial screening.^{[4][5][6]}

Protocol 2.1: In Vitro Antioxidant Activity Assessment

Rationale: Many indoline derivatives have demonstrated potent antioxidant properties.^{[4][7][8]} The following assays can be used to quantify the antioxidant capacity of the newly synthesized compounds.

- DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a simple and widely used method to evaluate the free radical scavenging ability of a compound.^[9]
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is applicable to both hydrophilic and lipophilic antioxidants.
- Cellular Antioxidant Activity (CAA) Assay: This assay measures the ability of compounds to protect cells from oxidative damage induced by peroxy radicals.

Data Presentation:

Compound ID	DPPH IC ₅₀ (μM)	ABTS IC ₅₀ (μM)	CAA EC ₅₀ (μM)
Lead Compound 1	Value	Value	Value
Lead Compound 2	Value	Value	Value
Positive Control	Value	Value	Value

Protocol 2.2: In Vitro Anti-inflammatory Activity Screening

Rationale: Indoline derivatives have shown significant anti-inflammatory effects by modulating key inflammatory pathways.[4][6][7][8]

- Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages: This assay measures the inhibition of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[6]
- Measurement of Pro-inflammatory Cytokines (TNF- α , IL-6): Enzyme-linked immunosorbent assays (ELISAs) can be used to quantify the levels of tumor necrosis factor-alpha (TNF- α) and interleukin-6 (IL-6) in the supernatant of LPS-stimulated macrophages treated with the test compounds.[4][6]

Data Presentation:

Compound ID	NO Inhibition IC ₅₀ (μ M)	TNF- α Inhibition IC ₅₀ (μ M)	IL-6 Inhibition IC ₅₀ (μ M)
Lead Compound 1	Value	Value	Value
Lead Compound 2	Value	Value	Value
Positive Control	Value	Value	Value

Protocol 2.3: In Vitro Anticancer Activity Evaluation

Rationale: The indoline scaffold is present in several anticancer agents.[5] The antiproliferative activity of the synthesized compounds can be evaluated against a panel of human cancer cell lines.

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation.
- Cell Lines: A panel of cancer cell lines representing different tumor types (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) should be used.

Data Presentation:

Compound ID	MCF-7 GI ₅₀ (μM)	A549 GI ₅₀ (μM)	HCT116 GI ₅₀ (μM)
Lead Compound 1	Value	Value	Value
Lead Compound 2	Value	Value	Value
Positive Control	Value	Value	Value

PART 3: Mechanistic Investigations and Pathway Analysis

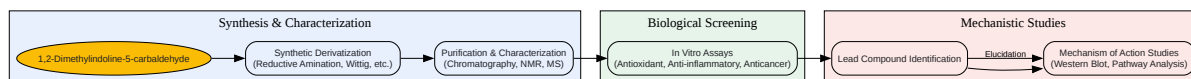
Once promising lead compounds have been identified through primary screening, it is crucial to elucidate their mechanism of action.

Potential Signaling Pathways to Investigate

Based on the known biological activities of indoline derivatives, the following signaling pathways are pertinent areas for further investigation:

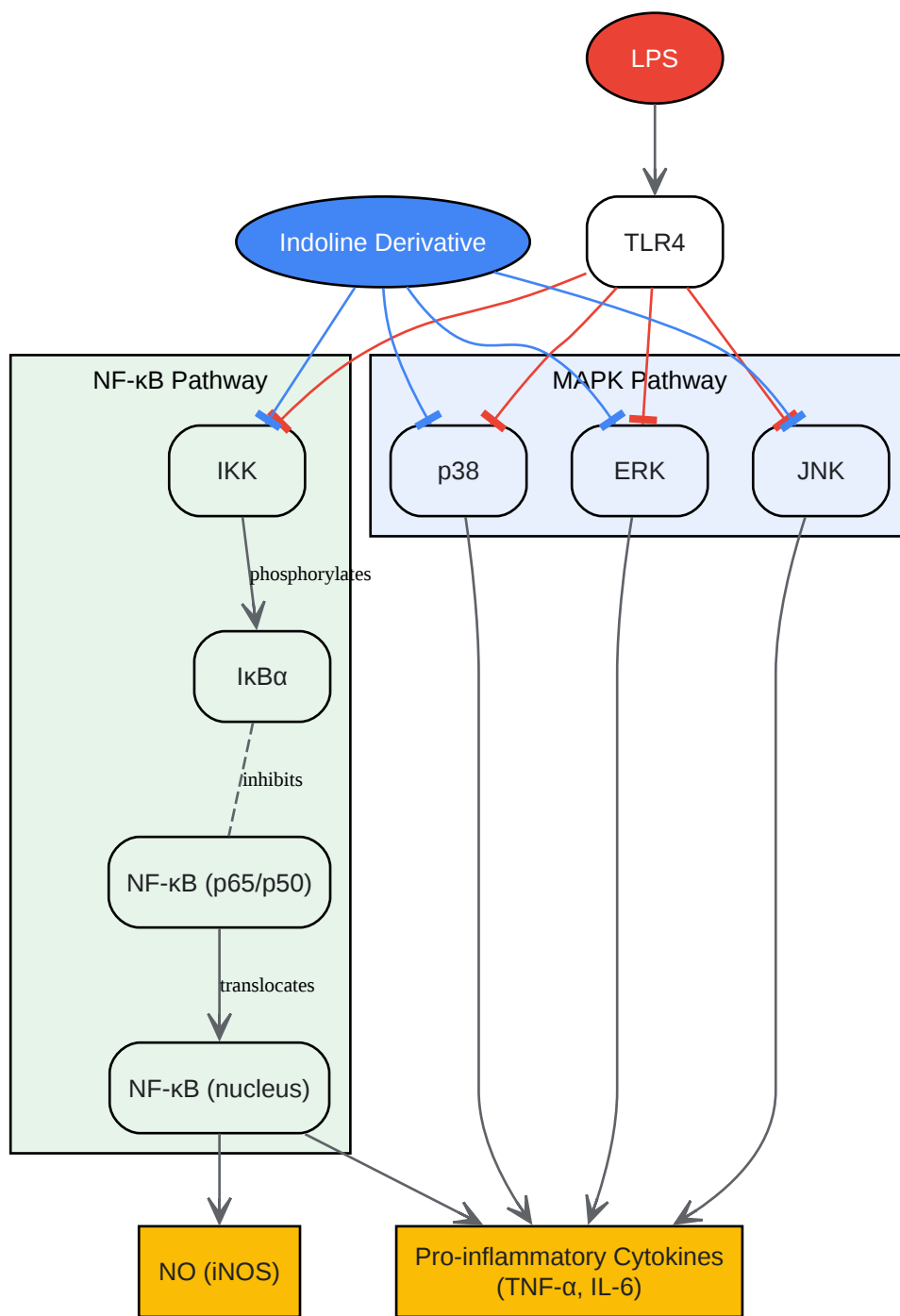
- **NF-κB Signaling Pathway:** The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Western blotting can be used to assess the effect of lead compounds on the phosphorylation and degradation of IκBα and the nuclear translocation of p65.[6]
- **MAPK Signaling Pathway:** The mitogen-activated protein kinase (MAPK) pathway is involved in both inflammation and cancer. The phosphorylation status of key MAPK proteins such as ERK, JNK, and p38 can be analyzed by Western blotting.[6]
- **Apoptosis Pathway:** For compounds exhibiting anticancer activity, further studies to determine the mechanism of cell death are warranted. Assays for caspase activation, PARP cleavage, and changes in the expression of Bcl-2 family proteins can provide insights into the induction of apoptosis.[5]

Visualization of Experimental Workflow and Signaling Pathways



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Caption: A streamlined workflow for the development of bioactive compounds.



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Caption: Potential anti-inflammatory mechanism of indoline derivatives.

Conclusion

1,2-Dimethylindoline-5-carbaldehyde is a promising starting material for the development of novel bioactive compounds. The synthetic protocols and biological evaluation strategies outlined in these application notes provide a solid framework for researchers to explore the therapeutic potential of this unique chemical scaffold. By employing a systematic approach that combines rational design, efficient synthesis, and thorough biological characterization, the scientific community can unlock the full potential of indoline-based compounds in the quest for new and improved medicines.

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